7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine
Description
7-Chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine is a quinazoline derivative characterized by a 7-chloro substituent on the quinazoline core and an N-[(3-chlorophenyl)methyl] group at the 4-position. The presence of electron-withdrawing chlorine atoms at both the quinazoline ring and the benzyl substituent likely enhances its binding affinity to biological targets, such as enzymes or receptors, through hydrophobic and halogen-bonding interactions.
Propriétés
IUPAC Name |
7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c16-11-3-1-2-10(6-11)8-18-15-13-5-4-12(17)7-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPUCNCIBLKJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Preparation of 4,7-Dichloroquinazoline
The synthesis begins with the chlorination of 7-hydroxyquinazolin-4(3H)-one using phosphoryl chloride (POCl3) in the presence of triethylamine (Et3N):
$$
\text{7-Hydroxyquinazolin-4(3H)-one} + \text{POCl}3 \xrightarrow{\text{Et}3\text{N, reflux}} \text{4,7-Dichloroquinazoline} + \text{H}3\text{PO}4
$$
Conditions :
Amination with 3-Chlorobenzylamine
The 4-chloro group of 4,7-dichloroquinazoline undergoes displacement with 3-chlorobenzylamine:
$$
\text{4,7-Dichloroquinazoline} + \text{3-Cl-C}6\text{H}4\text{CH}2\text{NH}2 \xrightarrow{\text{Base, Solvent}} \text{this compound} + \text{HCl}
$$
Optimized Conditions :
- Solvent : Dimethylformamide (DMF) or toluene
- Base : Potassium carbonate (K2CO3) or Et3N
- Temperature : 90–100°C
- Duration : 12–24 hours
- Yield : 60–70% (estimated based on analogous reactions).
Alternative Synthetic Routes
Cyclocondensation of Anthranilic Acid Derivatives
An alternative approach involves cyclizing 2-amino-5-chlorobenzoic acid with 3-chlorobenzylcyanamide:
$$
\text{2-Amino-5-chlorobenzoic acid} + \text{3-Cl-C}6\text{H}4\text{CH}2\text{NHCN} \xrightarrow{\text{Acid Catalyst}} \text{Target Compound} + \text{H}2\text{O}
$$
Challenges :
- Lower yields (<50%) due to competing side reactions.
- Requires stringent control of stoichiometry and pH.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Physical Properties
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| POCl3 Chlorination | High yield, scalable | Requires hazardous reagents |
| Direct Amination | Regioselective for 4-position | Prolonged reaction times |
| Cyclocondensation | Avoids preformed quinazolines | Low yield, complex purification |
Industrial and Research Applications
The synthetic routes described are adaptable to large-scale production, with POCl3-based methods being preferred for efficiency. Recent studies highlight the compound’s potential as an EGFR inhibitor, warranting further pharmacological evaluation.
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazoline derivatives .
Applications De Recherche Scientifique
Anticancer Properties
Mechanism of Action : Quinazoline derivatives, including 7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine, have been extensively studied for their ability to inhibit various kinases involved in cancer progression. Notably, they can inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Research indicates that this compound exhibits dose-dependent cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
Case Studies :
- In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines, suggesting its potential as an effective anticancer agent .
- Molecular docking studies have demonstrated favorable binding interactions with EGFR, indicating its promise as a targeted therapy for cancers characterized by EGFR overexpression .
Enzyme Inhibition
Target Enzymes : This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting enzymes involved in tumor progression and cell proliferation. The inhibition of these enzymes can lead to decreased tumor growth and improved therapeutic outcomes in cancer treatment .
Biological Activity :
- The compound's interaction with various biological targets affects cellular processes and signaling pathways critical for cancer cell survival and proliferation.
- Studies have indicated that quinazoline derivatives can also act as inhibitors of vascular endothelial growth factor receptor (VEGFR), further supporting their role in oncology .
Antimicrobial Activity
Beyond its anticancer applications, this compound has been explored for its antimicrobial properties. Quinazoline derivatives are known to exhibit activity against various bacterial strains.
Research Findings :
- Preliminary studies suggest that this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
- Further investigations into the structure-activity relationship (SAR) of quinazoline derivatives indicate that modifications to the phenyl ring can enhance antimicrobial efficacy .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for determining its clinical applicability. Factors such as bioavailability, metabolic stability, and half-life significantly influence therapeutic efficacy.
Pharmacokinetic Insights :
Summary Table of Applications
| Application Area | Mechanism/Activity | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of EGFR and other kinases | Dose-dependent cytotoxicity in MCF-7 and A549 cells |
| Enzyme Inhibition | Targets enzymes linked to tumor progression | Effective against specific cancer-related enzymes |
| Antimicrobial Activity | Potential activity against bacterial strains | Antibacterial effects on Gram-positive and Gram-negative bacteria |
| Pharmacokinetics | Bioavailability and metabolic stability | Favorable absorption characteristics noted |
Mécanisme D'action
The mechanism of action of 7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death) .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of quinazoline derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Lipophilicity vs. Solubility : The target compound’s dual chloro groups likely increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, analogs with methoxy (e.g., ) or morpholine/propoxy chains (e.g., ) exhibit improved solubility due to polar functional groups.
- Electrophilic Reactivity : Nitro-substituted analogs (e.g., ) show higher electrophilicity, which could enhance covalent interactions with biological targets.
Challenges:
- Chlorination Efficiency : Introducing chlorine at specific positions (e.g., 7-Cl) often requires controlled conditions to avoid overhalogenation.
- Functional Group Compatibility : Bulky substituents (e.g., piperazinylpropoxy in 14B) may necessitate protective group strategies .
Activité Biologique
7-Chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine is a compound belonging to the quinazoline class, known for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 304.18 g/mol. Its structure includes a chloro group at the 7-position and a (3-chlorophenyl)methyl substituent at the nitrogen atom of the quinazoline core.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Notably, it inhibits the activity of tyrosine kinases , which play a crucial role in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can prevent cancer cell proliferation and induce apoptosis (programmed cell death) .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant inhibitory effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.85 | Inhibition of cell proliferation |
| A549 | 3.0 | Induction of apoptosis |
| HCT116 | 22.54 | Cell cycle arrest |
Research indicates that compounds similar to this compound may have IC50 values comparable to established anticancer drugs like doxorubicin .
Antimicrobial Activity
The compound has also shown broad-spectrum antimicrobial properties. It inhibits biofilm formation in Pseudomonas aeruginosa, a significant pathogen associated with various infections:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Pseudomonas aeruginosa | 24 |
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
These findings suggest that quinazoline derivatives can be effective in managing infections caused by resistant bacterial strains .
Other Biological Activities
In addition to its anticancer and antimicrobial properties, this compound exhibits potential anti-inflammatory, anticonvulsant, antifungal, and anti-HIV activities. The compound's versatility in targeting various biochemical pathways makes it a promising candidate for further pharmacological development .
Case Studies
- In Vitro Studies : A study assessing the antiproliferative effects on human cancer cell lines demonstrated that derivatives of quinazoline could significantly inhibit tumor growth with IC50 values below 10 µM.
- Animal Models : In vivo studies have indicated that similar quinazoline derivatives can reduce tumor size in xenograft models, supporting their potential use in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine, and how can purity be optimized?
- Methodology : A common approach involves reacting 4-chloroquinazoline derivatives with (3-chlorobenzyl)amine in dimethylformamide (DMF) under reflux with potassium carbonate (K₂CO₃) as a base . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane).
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and the benzylic -CH₂- group (δ ~4.5 ppm) .
- HRMS : Verify molecular ion [M+H]⁺ at m/z 316.05 (C₁₅H₁₁Cl₂N₃) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm purity and detect impurities .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- In Vitro Screening :
- Anticancer : MTT assays against HeLa (cervical) and MCF-7 (breast) cell lines (IC₅₀ values <10 µM suggest potency) .
- Antimicrobial : Broth microdilution against Staphylococcus aureus (MIC ≤25 µg/mL indicates efficacy) .
Advanced Research Questions
Q. How do substituent variations (e.g., nitro, methoxy) on the quinazoline core affect biological activity?
- Structure-Activity Relationship (SAR) Insights :
| Substituent Position | Functional Group | Biological Impact |
|---|---|---|
| 6-position | Nitro (-NO₂) | Enhances binding to kinase ATP pockets (e.g., EGFR) |
| 7-position | Methoxy (-OCH₃) | Improves solubility but may reduce cytotoxicity |
- Methodology : Synthesize analogs via Suzuki coupling or nucleophilic substitution, then compare IC₅₀ values in kinase inhibition assays .
Q. How can contradictory cytotoxicity data across studies be resolved?
- Case Study : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 15 µM for MCF-7 cells) may arise from:
- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free media) .
- Cell Passage Number : Higher passages may reduce drug sensitivity.
- Solution : Standardize protocols (e.g., CLSI guidelines) and validate with a reference compound (e.g., gefitinib for EGFR inhibition) .
Q. What computational strategies predict target binding modes?
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). The chloro-phenyl group occupies the hydrophobic pocket, while the quinazoline core forms hydrogen bonds with Met793 .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability; RMSD <2 Å indicates robust target engagement .
Q. What spectroscopic methods characterize metabolic stability in vitro?
- Phase I Metabolism : Incubate with liver microsomes (human/rat), then analyze via LC-MS/MS. Key metabolites often result from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
